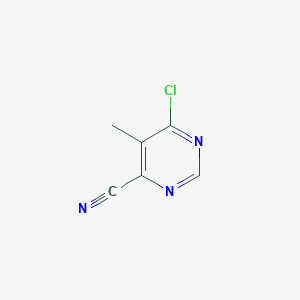

6-Chloro-5-methylpyrimidine-4-carbonitrile

Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic Synthesis and Heterocyclic ChemistryThe pyrimidine ring system is a cornerstone of heterocyclic chemistry, owing to its prevalence in biologically essential molecules and its versatility as a synthetic building block.arkat-usa.orgresearchgate.netPyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3.nih.govThis structural motif is fundamental to life itself, forming the core of the nucleobases uracil (B121893), thymine, and cytosine, which are integral components of nucleic acids (RNA and DNA).researchgate.netnih.govBeyond their biological roles, pyrimidine derivatives are present in numerous natural products, including vitamin B1 (thiamine).nih.gov

In the realm of medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. synquestlabs.com This has led to the development of numerous drugs with diverse therapeutic applications, including anticancer agents like 5-fluorouracil, antibacterial drugs such as trimethoprim (B1683648) and sulfadiazine, and central nervous system depressants like phenobarbital. arkat-usa.orguni.lu The broad spectrum of biological activities associated with pyrimidine derivatives—spanning anti-inflammatory, antimalarial, antiviral, and antitumor properties—continues to drive extensive research into their synthesis and functionalization. arkat-usa.orgresearchgate.net

Contextualization of 6-Chloro-5-methylpyrimidine-4-carbonitrile as a Key Synthetic IntermediateWhile specific research detailing the role of this compound as a synthetic intermediate is not widely available in published literature, its structure suggests a high potential for utility in organic synthesis. Halogenated pyrimidines, particularly those bearing a chloro-substituent, are valuable precursors for creating more complex molecules. The chlorine atom at the 6-position can act as a leaving group, enabling nucleophilic substitution reactions to introduce a variety of functional groups.

Similarly, the nitrile (-C≡N) group at the 4-position is a versatile functional handle. It can be hydrolyzed to form a carboxylic acid or an amide, or reduced to an amine, opening pathways to different classes of compounds. The methyl group at the 5-position influences the electronic properties and reactivity of the ring. This combination of reactive sites makes compounds like this compound theoretically valuable building blocks for the synthesis of targeted, densely functionalized pyrimidine derivatives for screening in drug discovery and materials science. However, specific, documented examples of its application remain elusive in major research databases.

Scope and Research Focus of the Present Academic ReviewThis academic review aims to consolidate the currently available information on the chemical nature of this compound. The primary focus is on its fundamental chemical properties and its established or potential role as an intermediate in synthetic chemistry. The review will first cover the broad significance of the pyrimidine framework in science. It will then narrow its focus to the specific structural features of this compound, contextualizing its potential reactivity based on the known chemistry of its constituent functional groups. Due to the limited specific research on this compound, this review will highlight the existing data while also noting the clear gaps in the current scientific literature.

Chemical Compound Data

Properties of this compound and Related Compounds Below is a table summarizing the known properties of the target compound and its close structural isomers or related precursors, illustrating the variations within this chemical family.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| This compound | C₆H₄ClN₃ | 153.57 | Not Available | The subject of this review; limited data available. |

| 4-Chloro-6-methylpyrimidine-5-carbonitrile | C₆H₄ClN₃ | 153.57 | 17856-58-3 | A structural isomer with a different substitution pattern. uni.lu |

| 6-Chloro-5-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 172.57 | 933702-12-6 | The corresponding carboxylic acid derivative. sigmaaldrich.com |

| 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile | C₆H₅ClN₄ | 168.58 | 99586-66-0 | An amino-substituted analogue. synquestlabs.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H4ClN3 |

|---|---|

Molecular Weight |

153.57 g/mol |

IUPAC Name |

6-chloro-5-methylpyrimidine-4-carbonitrile |

InChI |

InChI=1S/C6H4ClN3/c1-4-5(2-8)9-3-10-6(4)7/h3H,1H3 |

InChI Key |

VWYFVLLMSZNNRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN=C1Cl)C#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 6 Chloro 5 Methylpyrimidine 4 Carbonitrile

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring in 6-Chloro-5-methylpyrimidine-4-carbonitrile is electron-deficient, which makes it susceptible to nucleophilic attack. The chlorine atom at the C6 position is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups at this position.

The reaction of related 4-chloropyrimidine (B154816) derivatives with various nucleophiles such as amines and alkoxides has been well-documented. For instance, the chlorine atom can be readily displaced by primary and secondary amines to furnish the corresponding amino-pyrimidine derivatives. These reactions are often carried out in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF), sometimes in the presence of a base to neutralize the liberated HCl. The presence of the electron-withdrawing carbonitrile group at C4 and the methyl group at C5 can influence the reactivity of the C6-chloro group. Computational studies on similar systems, like 6-alkoxy-4-chloro-5-nitropyrimidines, have shown that the chlorine atom is preferentially substituted over the alkoxy group by amine nucleophiles. researchgate.net This suggests that the chloro group in this compound is highly susceptible to nucleophilic displacement.

Similarly, alkoxides and thiolates can be employed to introduce oxygen and sulfur functionalities, respectively. The reaction with sodium methoxide, for example, would yield the corresponding 6-methoxy derivative. The reactivity of the chloro group makes this position a prime target for diversification and the synthesis of libraries of compounds for biological screening. nih.gov

Chemical Transformations Involving the Carbonitrile Functional Group

The carbonitrile (cyano) group at the C4 position of the pyrimidine ring is a versatile functional group that can undergo a variety of chemical transformations, providing another avenue for derivatization.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. chemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid, will convert the nitrile directly to a carboxylic acid, yielding 6-chloro-5-methylpyrimidine-4-carboxylic acid. chemguide.co.uk Basic hydrolysis, on the other hand, initially forms a carboxylate salt, which upon acidification, gives the corresponding carboxylic acid. The intermediate amide can sometimes be isolated under milder reaction conditions.

Reduction: The carbonitrile group can be reduced to an aminomethyl group. A common reagent for this transformation is lithium aluminum hydride (LiAlH4). researchgate.net This reaction would convert this compound into (6-chloro-5-methylpyrimidin-4-yl)methanamine, introducing a basic amino group that can be further functionalized.

Cycloaddition Reactions: While less common for pyrimidine carbonitriles themselves, nitriles can in principle participate in cycloaddition reactions. cymitquimica.comelsevierpure.com However, the reactivity in this context is highly dependent on the specific reaction partners and conditions.

Reactivity at the Methyl and Chloro Substituents

Beyond the nucleophilic substitution at the chloro position and transformations of the nitrile group, the methyl and chloro substituents themselves can be sites of reactivity.

Reactivity of the Methyl Group: The methyl group on the pyrimidine ring can undergo several reactions. Halogenation of the methyl group, for instance by using N-chlorosuccinimide (NCS) or other halogenating agents, could lead to the formation of a halomethylpyrimidine derivative. nih.govelsevierpure.comrsc.org This introduces a new reactive handle for further substitutions. Condensation reactions are also a possibility, where the methyl group can react with aldehydes or other electrophiles under appropriate conditions, although this is less common for simple methylpyrimidines without further activation. nih.govwikipedia.orglibretexts.org

Further Reactions of the Chloro Group: The chlorine atom, besides being a leaving group in SNAr reactions, can participate in various metal-catalyzed cross-coupling reactions. For example, Suzuki, Stille, or Heck couplings could be employed to form carbon-carbon bonds at the C6 position, allowing for the introduction of aryl, vinyl, or alkyl groups. These reactions significantly expand the synthetic utility of this compound.

Synthesis of Novel Fused Pyrimidine Systems and Polycyclic Derivatives

A particularly important application of this compound is its use as a precursor for the synthesis of fused pyrimidine systems, which are prevalent in many biologically active compounds.

Pyrazolo[3,4-d]pyrimidines: The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of pyrazolo[3,4-d]pyrimidines. tsijournals.com The reaction proceeds through initial nucleophilic substitution of the chloro group by hydrazine, followed by intramolecular cyclization of the resulting hydrazinylpyrimidine onto the adjacent carbonitrile group. This route provides access to a core scaffold found in numerous kinase inhibitors and other therapeutic agents. rsc.orgumich.edunih.govekb.egnih.gov

Thieno[2,3-d]pyrimidines: Another important class of fused pyrimidines accessible from chloropyrimidine precursors are thieno[2,3-d]pyrimidines. scielo.brnih.govrsc.orgresearchgate.net A common synthetic strategy involves the reaction of a substituted aminothiophene with a chloropyrimidine derivative. Alternatively, one could envision building the thiophene (B33073) ring onto the pyrimidine core of this compound.

Pyrido[2,3-d]pyrimidines: The synthesis of pyrido[2,3-d]pyrimidines can also be envisioned starting from this compound. nih.govnih.gov This could be achieved through a multi-step sequence involving the introduction of a suitable side chain at the C6 position that can then undergo cyclization to form the fused pyridine (B92270) ring.

The reactivity of this compound at its various functional groups makes it a highly valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds, particularly those with potential applications in drug discovery and materials science.

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 5 Methylpyrimidine 4 Carbonitrile and Its Derivatives

Vibrational Spectroscopy Applications: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule. For pyrimidine (B1678525) derivatives, these spectra reveal characteristic bands corresponding to the pyrimidine ring, nitrile group, and other substituents.

In studies of related molecules like 4-chloro-2-methyl benzonitrile, FT-IR and FT-Raman spectra have been recorded and analyzed. ijtsrd.com The vibrational wavenumbers are often calculated using computational methods, such as Density Functional Theory (DFT), to complement the experimental data. ijtsrd.comnih.gov For instance, the C≡N stretching mode in nitriles is a strong and sharp band, typically appearing in the region of 2200-2260 cm⁻¹. In 4-chloro-2-methyl benzonitrile, this mode is observed with significant contribution from the C≡N stretching force constant. ijtsrd.com

The analysis of pyrimidine derivatives, such as 6-chlorouracil, involves simulating the crystal environment to accurately predict the vibrational wavenumbers. nih.gov The experimental IR and Raman bands are reassigned based on these scaled theoretical predictions, leading to a good correlation between observed and calculated frequencies. nih.gov Similar approaches are applied to other halogenated pyrimidine derivatives to understand the effect of substitution on the vibrational modes. nih.gov The vibrational analysis of these related compounds suggests that for 6-Chloro-5-methylpyrimidine-4-carbonitrile, one would expect to observe characteristic vibrations for the C-Cl stretching, C-CH₃ stretching, and the pyrimidine ring breathing modes, in addition to the prominent C≡N stretch.

Table 1: Representative Vibrational Frequencies for Related Nitrile and Pyrimidine Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2200-2260 |

| Pyrimidine Ring | Ring Breathing | Varies with substitution |

| Carbon-Chlorine (C-Cl) | Stretching | 600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Investigations

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For derivatives such as 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile, ¹H NMR spectra have been reported. chemicalbook.com The chemical shifts in ¹H NMR are influenced by the electron density around the protons and the proximity of electronegative atoms and functional groups. The methyl protons would typically appear as a singlet in the upfield region, while any aromatic or heterocyclic protons would be found further downfield.

¹³C NMR data for related structures, like 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, show distinct signals for each carbon atom in the molecule. usm.my The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in the range of 110-125 ppm. The carbons of the pyrimidine ring would have their resonances influenced by the chloro, methyl, and cyano substituents. For instance, in 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, the pyrimidine ring carbons C-5 and C-6 appear at 113.95 ppm and 140.95 ppm, respectively. usm.my Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method are often employed to predict and confirm the experimental chemical shifts. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Analogous Compounds

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Methyl (CH₃) | 2.0 - 3.0 |

| ¹H | Pyrimidine Ring Proton | 7.0 - 9.0 |

| ¹³C | Methyl (CH₃) | 15 - 25 |

| ¹³C | Nitrile (C≡N) | 110 - 125 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine core is a chromophore that absorbs in the UV region. The position and intensity of the absorption maxima are sensitive to the nature and position of substituents on the ring.

Studies on pyrimidine derivatives often include the recording of UV-Vis absorption spectra to understand their electronic properties. nih.govresearchgate.net The absorption behavior is influenced by the electronic nature of the substituents. For instance, the presence of donor-acceptor groups can lead to charge-transfer bands in the spectrum. nih.gov While specific UV-Vis and fluorescence data for this compound are not readily found, the analysis of related pyrimidine systems can offer insights. The electronic transitions are typically of the π → π* and n → π* type. The substitution with a chloro group (electron-withdrawing) and a methyl group (electron-donating) on the pyrimidine ring, along with the cyano group (electron-withdrawing), would be expected to modulate the energy levels of the molecular orbitals and thus the absorption wavelengths. Fluorescence studies, where applicable, would provide information on the emission properties of the molecule after electronic excitation.

X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination

For several pyrimidine derivatives, single-crystal X-ray diffraction studies have been conducted, revealing their detailed molecular structures. usm.mynih.govrsc.org For example, the crystal structure of 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine has been determined, showing a monoclinic crystal system. nih.gov Such studies provide the exact bond lengths and angles within the pyrimidine ring and between the ring and its substituents.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. These interactions are crucial for the stability of the crystal structure. In the crystal structure of 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, slipped aromatic π–π stacking interactions are observed between centrosymmetrically related pairs of pyrimidine rings, with a centroid–centroid separation of 3.7634 (12) Å. nih.gov In other pyrimidine derivatives, π-π stacking interactions are also noted as a stabilizing feature. nih.gov The analysis of crystal packing in related compounds helps in understanding how this compound might arrange itself in the solid state, likely involving a balance of steric effects from the methyl group and electrostatic interactions from the chloro and cyano groups.

Hydrogen bonds are significant directional interactions that play a key role in determining the supramolecular architecture of crystals. In pyrimidine derivatives containing hydrogen bond donors (like N-H groups) and acceptors (like nitrogen atoms in the ring or oxygen atoms in substituents), extensive hydrogen bonding networks are often formed.

For instance, in the crystal structure of 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, molecules are linked by N—H⋯N hydrogen bonds, which generate chains propagating in a specific crystallographic direction. nih.gov In other pyrimidine-5-carbonitrile derivatives, intermolecular N–H⋯O and N–H⋯N hydrogen bonds are responsible for the formation of molecular chains. rsc.org Although this compound lacks a traditional hydrogen bond donor like an N-H or O-H group, it can act as a hydrogen bond acceptor through the nitrogen atoms of the pyrimidine ring and the nitrile group. It could potentially form C–H⋯N or C–H⋯Cl interactions, which are weaker but can still influence the crystal packing. The study of related structures, such as 2-amino-4-chloro-6-methylpyrimidine (B145687) co-crystallized with 6-chloronicotinic acid, reveals complex hydrogen-bonded patterns, including N-H···O and O-H···N interactions, forming specific ring motifs. nih.gov

Table 3: Crystallographic Data for a Related Pyrimidine Derivative, 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁ClN₄ |

| Molecular Weight | 234.69 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5887 (19) |

| b (Å) | 9.948 (2) |

| c (Å) | 12.671 (3) |

| β (°) | 109.63 (3) |

| Volume (ų) | 1138.4 (4) |

In-Depth Computational and Theoretical Analysis of this compound Remains Elusive in Publicly Available Research

While numerous studies conduct similar computational investigations on other pyrimidine derivatives, the specific data and research findings for this compound are not present in the available body of scientific work. For instance, research is available on the NLO properties and DFT calculations of other substituted pyrimidines, but these findings are specific to the studied molecules and cannot be extrapolated to this compound. nih.govrsc.org Similarly, detailed vibrational and electronic analyses have been published for related compounds like 5-chlorouracil (B11105) and various other pyrimidine structures, but not for the target compound of this inquiry.

The generation of a scientifically accurate and informative article as per the requested detailed outline is contingent upon the existence of such published research. Without primary data from experimental or, in this case, computational studies, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to provide the requested article on the "Computational and Theoretical Investigations on this compound" with the specified sections and data tables, as the foundational research is not publicly available.

Computational and Theoretical Investigations on 6 Chloro 5 Methylpyrimidine 4 Carbonitrile

Computational Approaches to Molecular Interactions and Ligand Design for Pyrimidine (B1678525) Analogs

The pyrimidine scaffold is a cornerstone in medicinal chemistry, owing to its presence in nucleic acids and its ability to act as a versatile pharmacophore. nih.govnih.gov Computational chemistry offers powerful tools to understand the molecular interactions of pyrimidine derivatives and to guide the design of new ligands with enhanced biological activity. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and density functional theory (DFT) are instrumental in this endeavor. nih.govresearchgate.net These methods allow for the prediction of binding affinities, the identification of key structural features for activity, and the elucidation of electronic properties that govern molecular interactions.

Molecular docking simulations are a primary tool for investigating the binding of pyrimidine analogs to their biological targets. These simulations predict the preferred orientation of a ligand within the active site of a protein and estimate the strength of the interaction. For instance, studies on pyrimidine derivatives targeting enzymes like cyclooxygenase-2 (COX-2) have revealed crucial hydrogen bonding and hydrophobic interactions that contribute to inhibitory activity. nih.govresearchgate.net In a study of pyrimidine-5-carbonitrile derivatives, molecular docking showed that substituents at various positions on the pyrimidine ring could significantly influence the binding mode and affinity for the target enzyme. nih.gov For example, the presence of a methoxy (B1213986) group and a p-methoxyphenyl moiety in one derivative led to the formation of three hydrogen bonds with key amino acid residues, resulting in a favorable binding energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in identifying the physicochemical properties that are critical for the desired pharmacological effect. For pyrimidine derivatives, QSAR studies have highlighted the importance of electronic properties, such as the distribution of charges and electronegativity, in their interactions with biological targets. nih.gov Data-driven machine learning approaches to QSAR have been successfully applied to large datasets of pyrimidine and uracil (B121893) compounds to predict their antiproliferative activity. nih.gov The analysis of these models indicates that the electronic characteristics of substituents on the pyrimidine ring are key determinants of their biological action. nih.gov

Density Functional Theory (DFT) calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netacs.org For pyrimidine analogs, DFT can be used to calculate properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and vibrational frequencies. researchgate.net These calculations provide insights into the reactive sites of the molecule and its potential for intermolecular interactions. For example, DFT studies on substituted pyrimidines have been used to understand their stability and reactivity, which are crucial for their role as potential drug candidates. researchgate.netacs.org The comparison of calculated and experimental vibrational spectra can also validate the computational models used. researchgate.net

The integration of these computational approaches provides a comprehensive framework for the rational design of novel pyrimidine-based ligands. By understanding the structure-activity relationships and the specific molecular interactions at the atomic level, medicinal chemists can strategically modify the 6-chloro-5-methylpyrimidine-4-carbonitrile scaffold to optimize its binding affinity and selectivity for a given biological target.

Interactive Data Table: Molecular Docking Parameters of Pyrimidine Derivatives

| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Pyrimidine-5-carbonitrile derivative | COX-2 | -3.76 | Leu352, His90, Arg513, Arg120 | Hydrogen Bond, Arene-Cation |

| Thiopyrimidine derivative 4a | Thymidylate Synthase | -88.52 | Not Specified | Not Specified |

| 2-aminopyrimidine (B69317) analog 59 | RAGE V-domain | Not Specified | Not Specified | Direct Binding |

This table presents a selection of molecular docking results for various pyrimidine derivatives against their respective biological targets, illustrating the types of interactions and binding affinities observed in computational studies. nih.govresearchgate.netelsevierpure.com

Interactive Data Table: QSAR Model Descriptors for Pyrimidine Analogs

| Descriptor Type | Examples | Significance in Pyrimidine Activity |

|---|---|---|

| Electronic | Valence electrons, Charges, Electronegativity, Polarizability | Crucial for biomolecular interactions and mechanism of action. nih.gov |

| Topological | Connectivity indices, Shape indices | Describes molecular size and shape, influencing binding site complementarity. |

| Lipophilicity | clogP | Influences membrane permeability and interaction with hydrophobic pockets. nih.gov |

This table outlines the types of molecular descriptors commonly used in QSAR models for pyrimidine analogs and their importance in determining biological activity, as supported by research. nih.gov

Applications of 6 Chloro 5 Methylpyrimidine 4 Carbonitrile in Diverse Organic Synthetic Fields

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of a reactive chlorine atom at the 6-position, an activating cyano group at the 4-position, and a methyl group at the 5-position makes 6-Chloro-5-methylpyrimidine-4-carbonitrile a highly versatile precursor in organic synthesis. The electron-withdrawing nature of the pyrimidine (B1678525) ring and the cyano group facilitates nucleophilic aromatic substitution (SNAr) reactions at the C6-chloro position. This allows for the facile introduction of various nucleophiles, including amines, alcohols, and thiols, to generate a diverse range of substituted pyrimidine derivatives.

The reactivity of the chloro substituent is a cornerstone of its utility. For instance, treatment of related chloropyrimidines with different amines leads to the corresponding amino-pyrimidines, which are key intermediates in the synthesis of biologically active compounds. nih.govrsc.orgresearchgate.net While direct examples with this compound are not extensively documented in readily available literature, the established reactivity patterns of similar compounds strongly suggest its potential in analogous transformations.

Furthermore, the cyano group can be subjected to a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form fused heterocyclic systems. This dual reactivity of the chloro and cyano groups allows for a stepwise and controlled functionalization of the pyrimidine core, enabling the construction of intricate molecular architectures.

Utilization in the Preparation of Specialized Heterocyclic Compound Libraries

The ability to introduce diverse functionalities onto the pyrimidine core makes this compound an ideal starting material for the generation of specialized heterocyclic compound libraries for high-throughput screening in drug discovery. The pyrimidine scaffold is a common feature in many biologically active molecules, and the ability to rapidly create a multitude of derivatives is highly valuable.

One important class of fused heterocycles that can be synthesized from appropriately substituted pyrimidines are pyrazolo[3,4-d]pyrimidines . These compounds are known to exhibit a range of biological activities, including acting as kinase inhibitors. nih.govnih.gov The general synthetic strategy often involves the reaction of a hydrazine (B178648) with a suitably functionalized pyrimidine. For example, a 4-chloropyrimidine (B154816) derivative can react with hydrazine to form a key intermediate that subsequently cyclizes to the pyrazolo[3,4-d]pyrimidine core. google.com

Another significant class of fused heterocycles are pyrido[2,3-d]pyrimidines . These structures are also of great interest in medicinal chemistry. nih.gov The synthesis of these compounds can be achieved by constructing the pyridine (B92270) ring onto a pre-existing pyrimidine core. This often involves reactions that form carbon-carbon bonds at the 5- and 6-positions of the pyrimidine ring.

The following table illustrates the potential of related chloropyrimidine carbonitriles in the synthesis of fused heterocyclic systems, highlighting the types of reactions and the resulting scaffolds.

| Starting Material Type | Reagent | Resulting Heterocyclic System | Reference |

| 4-Chloropyrimidine-5-carbonitrile derivative | Hydrazine | Pyrazolo[3,4-d]pyrimidine | nih.gov |

| 4-Aminopyrimidine-5-carbaldehyde | - | Pyrido[2,3-d]pyrimidine (B1209978) | nih.gov |

While specific examples detailing the use of this compound in these exact library syntheses are not prevalent in the reviewed literature, its structural similarity to the reported starting materials strongly supports its applicability in generating libraries of pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines.

Development of Catalysts and Ligands Incorporating Pyrimidine Carbonitrile Scaffolds

The nitrogen atoms within the pyrimidine ring, along with the potential for introducing other heteroatoms through substitution reactions, make pyrimidine derivatives attractive candidates for use as ligands in coordination chemistry and catalysis. The specific electronic properties of the pyrimidine ring, influenced by substituents like the cyano and methyl groups in this compound, can be fine-tuned to modulate the properties of a metal center in a catalyst.

Although direct applications of this compound in catalyst and ligand development are not widely reported, the broader class of pyrimidine-containing compounds has been explored for such purposes. For example, pyrimidine-based ligands have been used in the development of catalysts for various organic transformations. The synthesis of pyrimidine-6-carbonitriles and related compounds has been achieved using novel catalysts, indicating the interplay between pyrimidine chemistry and catalysis. nih.gov The ability to create diverse pyrimidine structures through the reactions of precursors like this compound opens up possibilities for designing new ligands with tailored steric and electronic properties for specific catalytic applications.

Pharmaceutical Research Applications of 6 Chloro 5 Methylpyrimidine 4 Carbonitrile As an Intermediate

Precursor in the Synthesis of Bioactive Pyrimidine (B1678525) Derivatives for Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous natural and synthetic compounds with significant biological activities. 6-Chloro-5-methylpyrimidine-4-carbonitrile serves as a key starting material for the elaboration of more complex pyrimidine derivatives. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the cyano group at the 4-position can be transformed into other functionalities or participate in cyclization reactions.

This reactivity has been harnessed to create libraries of pyrimidine derivatives for screening against various biological targets. For instance, the pyrimidine-5-carbonitrile moiety is recognized as a privileged chemical structure with potent anticancer effects. nih.gov

Integration into Novel Drug Design and Development Strategies

Modern drug discovery often employs strategies like fragment-based drug design and the development of ATP-mimicking kinase inhibitors. This compound and its derivatives are well-suited for these approaches. The pyrimidine core can act as a scaffold that mimics the purine (B94841) base of ATP, a key molecule in cellular energy transfer and signaling.

A notable application is in the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocyclic compounds with a broad spectrum of biological activities. nih.govnih.govjocpr.com The synthesis of these complex structures often involves the cyclization of appropriately substituted pyrimidines derived from this compound. jocpr.com This approach allows for the systematic exploration of the chemical space around the pyrimidine core to optimize interactions with target proteins.

Role in the Synthesis of Specific Pyrimidine-Based Pharmaceutical Intermediates

Beyond the direct synthesis of final drug candidates, this compound is instrumental in the preparation of other crucial pharmaceutical intermediates. These intermediates can then be used in multi-step syntheses of complex drugs.

An example of its utility is in the synthesis of intermediates for drugs like Macitentan, an endothelin receptor antagonist. While not a direct precursor, the chemical principles of manipulating similar substituted pyrimidines are central to its synthesis. google.com The reactivity of the chloro and cyano groups allows for the sequential addition of different molecular fragments, building up the complexity of the final active pharmaceutical ingredient.

The table below illustrates the role of similar pyrimidine intermediates in the synthesis of various bioactive compounds.

| Intermediate | Reactant | Product | Application |

| 6-aminouracil | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 5-carboxamido-7-oxopyrido[2,3-d]pyrimidines | Synthesis of fused pyrimidine systems jocpr.com |

| 4-amino-5-formylpyrimidine | Aromatic ketones | 7-substituted pyrido[2,3-d]pyrimidines | Building blocks for medicinal chemistry jocpr.com |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | Arylboronic acids | 5-azobiaryl-4-arylpyrimidines | Synthesis of novel pyrimidine derivatives via Suzuki coupling researchgate.net |

Exploration in the Development of Antimicrobial and Anticancer Agent Precursors

A significant area of research involving this compound is in the development of precursors for antimicrobial and anticancer agents. The pyrimidine nucleus is a common feature in many clinically used drugs for these indications. nih.govgsconlinepress.com

Anticancer Applications:

Research has shown that pyrimidine-5-carbonitrile derivatives can exhibit significant cytotoxic activity against various cancer cell lines. nih.gov For instance, certain 4-amino-2-mercaptopyrimidine-5-carbonitrile (B112041) analogues have demonstrated broad-spectrum antitumor activity. nih.gov The substitution pattern on the pyrimidine ring plays a crucial role in determining the potency and selectivity of these compounds. The development of novel pyrimidine-5-carbonitrile compounds as ATP-mimicking EGFR tyrosine kinase inhibitors is an active area of research. gsconlinepress.com

Antimicrobial Applications:

The pyrimidine scaffold is also a key component of many antibacterial and antifungal agents. gsconlinepress.com New series of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles have been synthesized and evaluated for their in-vitro activity against a range of bacteria. nih.gov While many of these compounds have shown promising antibacterial properties, particularly against Gram-positive bacteria, their efficacy against fungi like Candida albicans has been limited in some studies. nih.gov

The following table summarizes the biological activity of some pyrimidine derivatives.

| Compound Class | Biological Activity | Target/Mechanism |

| Pyrimidine-5-carbonitrile derivatives | Anticancer | Cytotoxic against various leukemia and solid tumor cell lines nih.gov |

| Pyrido[2,3-d]pyrimidines | Anticancer, Anti-inflammatory | PIM-1 kinase inhibition, EGFR-TK inhibition gsconlinepress.comnih.gov |

| 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Antibacterial | Active against Gram-positive and Gram-negative bacteria nih.gov |

| Bipyridine-sulfonamide scaffold | Antimalarial | Plasmodium falciparum PI4K kinase (PfPI4K) inhibitor nih.gov |

Agrochemical Research Applications of 6 Chloro 5 Methylpyrimidine 4 Carbonitrile

Intermediate for the Synthesis of Pyrimidine-Based Agrochemical Candidates

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic ring system. The presence of a chlorine atom at the 6-position and a methyl group at the 5-position of 6-Chloro-5-methylpyrimidine-4-carbonitrile offers specific steric and electronic properties that can be exploited in the design of new active ingredients. The chlorine atom, in particular, serves as a convenient leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate the biological activity of the resulting molecules.

While direct and extensive research on the agrochemical applications of this compound is not widely published, the broader class of pyrimidine-5-carbonitriles has been the subject of significant investigation. These studies provide a strong basis for the potential of the title compound as a precursor to a range of agrochemically active molecules. For instance, research into pyrimidine- and triazine-based chlorsulfuron (B1668881) derivatives has demonstrated the effectiveness of the pyrimidine core in developing herbicides. mdpi.com Although these studies did not utilize this compound directly, they underscore the importance of the pyrimidine structure in creating potent herbicidal compounds. mdpi.com

Furthermore, the synthesis of novel pyrimidine derivatives with antifungal properties highlights the potential of this class of compounds in controlling plant diseases. mdpi.com The derivatization of the pyrimidine ring is a key strategy in the discovery of new fungicides, and this compound provides a ready platform for such modifications.

Strategies for Derivatization Towards Agricultural Chemical Development

The chemical reactivity of this compound offers several avenues for the development of new agrochemical candidates. The primary strategies for its derivatization revolve around the nucleophilic displacement of the chlorine atom and chemical transformations of the cyano group.

The chlorine atom at the 6-position is susceptible to substitution by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the systematic introduction of different substituents to explore their impact on biological activity. For example, reacting 4-chloro-2-isopropyl-6-methylpyrimidine (B46638) with various amines has been shown to produce compounds with potential biological activity. mdpi.com This approach can be directly applied to this compound to generate a library of novel compounds for screening as potential agrochemicals.

A review of the synthesis of pyrimidine-5-carbonitrile derivatives highlights that the reaction of chloro-pyrimidine precursors with nucleophiles is a common and effective strategy for generating molecular diversity. ekb.eg For instance, the reaction of 2-(butylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile with heteroaromatic amines in the presence of a base like triethylamine (B128534) (TEA) has been reported to proceed with high yield. ekb.eg This type of reaction could be readily adapted for this compound.

The cyano group at the 4-position also presents opportunities for further functionalization. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations introduce new functional groups that can participate in further reactions or directly contribute to the biological activity of the molecule.

The following table summarizes potential derivatization strategies for this compound based on the reactivity of related compounds:

| Position of Derivatization | Reaction Type | Potential Reagents | Resulting Functional Group |

| C6-Chloro | Nucleophilic Aromatic Substitution | Amines (R-NH2), Alcohols (R-OH), Thiols (R-SH) | Amino (-NHR), Alkoxy (-OR), Thioether (-SR) |

| C4-Cyano | Hydrolysis | Acid or Base | Carboxylic Acid (-COOH) or Amide (-CONH2) |

| C4-Cyano | Reduction | Reducing agents (e.g., LiAlH4) | Aminomethyl (-CH2NH2) |

These derivatization strategies, supported by findings from related pyrimidine chemistry, pave the way for the systematic exploration of this compound as a scaffold for the discovery of new and effective agrochemicals. The ease of modification at both the C4 and C6 positions allows for fine-tuning of the molecule's properties to optimize its biological activity against specific agricultural pests and diseases.

Future Perspectives and Emerging Research Avenues for 6 Chloro 5 Methylpyrimidine 4 Carbonitrile

Innovations in Green Chemistry Approaches for its Synthesis and Derivatization

Traditional methods for synthesizing and modifying pyrimidine (B1678525) derivatives have often relied on harsh reagents and volatile organic solvents, contributing to environmental concerns. rasayanjournal.co.insemanticscholar.org The principles of green chemistry are now guiding the development of more sustainable and efficient synthetic routes, which represent a significant future direction for the production of 6-Chloro-5-methylpyrimidine-4-carbonitrile. nih.gov

Key innovations in this area include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. rasayanjournal.co.in This approach reduces waste, shortens reaction times, and simplifies purification. rasayanjournal.co.in For instance, a novel iridium-catalyzed multicomponent synthesis has been developed to produce highly substituted pyrimidines from amidines and alcohols, with water and hydrogen as the only byproducts. nih.govacs.org Such a strategy could be adapted for the synthesis of precursors to this compound.

Eco-Friendly Catalysts: There is a strong emphasis on replacing hazardous catalysts with greener alternatives. This includes the use of biocatalysts, metal-free catalysts, and reusable heterogeneous catalysts. powertechjournal.compowertechjournal.com Research has demonstrated the use of lactic acid, an inexpensive and biodegradable compound, as an effective catalyst for the one-pot synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives under solvent-free conditions. niscpr.res.in Similarly, nano-powders like ZnO and ZrO2 have been employed as efficient, reusable catalysts for synthesizing pyrimidine derivatives in high yields. researchgate.net

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are becoming increasingly common. rasayanjournal.co.innih.gov These techniques can dramatically reduce reaction times and improve yields compared to conventional heating methods. rasayanjournal.co.in

Green Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. Water, ionic liquids, and magnetized deionized water are being explored as alternatives to traditional organic solvents. rasayanjournal.co.inresearchgate.net For example, an efficient one-pot, three-component synthesis of pyrimidine derivatives has been achieved using water as a solvent at moderate temperatures. researchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Pyrimidine Derivatives

| Methodology | Catalyst | Solvent | Key Advantages | Reference(s) |

| Multicomponent Synthesis | Iridium-pincer complex | Not specified (uses alcohols as reactants) | High regioselectivity, high yields (up to 93%), liberates only H2 and H2O. | nih.govacs.org |

| Multicomponent Synthesis | Lactic Acid (15 mol%) | Solvent-free | Environmentally benign catalyst, high yields, simple methodology. | niscpr.res.in |

| One-pot Synthesis | ZnO nano-powders | Solvent-free | Good to excellent yields, reusable catalyst. | researchgate.net |

| Multicomponent Synthesis | Aspartic Acid (organocatalyst) | Aqueous Ethanol (B145695) | Green medium, ambient temperature, diversity-oriented synthesis. | researchgate.net |

| One-pot Synthesis | Magnetized Deionized Water | Catalyst-free | Eco-friendly, short reaction times, high-to-excellent yields. | researchgate.net |

Advanced Functional Material Development Incorporating Pyrimidine Carbonitrile Moieties

The unique electronic and structural properties of the pyrimidine ring make it a valuable component in the design of advanced functional materials. rasayanjournal.co.in The presence of a carbonitrile group on the this compound scaffold further enhances its potential utility in materials science.

Emerging applications for pyrimidine carbonitrile moieties include:

Organic Light-Emitting Devices (OLEDs): Compounds with extended π-conjugated systems that include pyrimidine nuclei have potential applications in light-emitting devices. rasayanjournal.co.in The electron-deficient nature of the pyrimidine ring can be harnessed to tune the electronic properties of materials used in OLEDs.

Molecular Wires: The ability of pyrimidine rings to participate in extended conjugation makes them candidates for use in molecular-scale wires, which are fundamental components of molecular electronics. rasayanjournal.co.in

Supramolecular Chemistry: Pyrimidine derivatives are integral to supramolecular and polymer chemistry. rasayanjournal.co.in The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors or ligands for metal coordination, enabling the construction of complex, self-assembled architectures.

Sensors and Switches: The functional groups on this compound, particularly the chloro group, can be displaced through nucleophilic substitution. arkat-usa.org This reactivity allows for the covalent attachment of pyrimidine carbonitrile units to other molecules or surfaces, a strategy that could be employed to develop chemical sensors or molecular switches where binding events induce a detectable change in the molecule's electronic or photophysical properties.

Application of Chemoinformatics and Machine Learning in Pyrimidine Carbonitrile Research

The integration of computational tools is revolutionizing chemical research, from drug discovery to materials design. Chemoinformatics and machine learning are poised to accelerate the exploration of this compound and its derivatives significantly.

Future research in this domain will likely focus on:

AI-Assisted Reaction Design: Computational modeling and artificial intelligence are being developed to predict reaction outcomes and design optimal synthetic pathways. powertechjournal.compowertechjournal.com These tools can help identify the most efficient and sustainable routes for the synthesis and derivatization of pyrimidine carbonitriles, minimizing the need for extensive empirical experimentation.

Predictive Modeling of Properties: Machine learning algorithms can be trained on existing data to predict the physicochemical and biological properties of new compounds. This allows for the virtual screening of large libraries of potential derivatives of this compound to identify candidates with desired characteristics for specific applications, such as enzyme inhibition or materials performance. nih.gov

Understanding Reaction Mechanisms: Computational chemistry, including Density Functional Theory (DFT) studies, can provide deep insights into reaction mechanisms. For instance, modeling can elucidate the transition states and intermediates in the synthesis or functionalization of pyrimidines, helping chemists to optimize reaction conditions and regioselectivity. This is particularly relevant for understanding and controlling reactions like the direct C-H functionalization of the pyrimidine ring, a key goal in sustainable chemistry. rsc.org

Table 2: Applications of Computational Tools in Pyrimidine Research

| Computational Approach | Application Area | Potential Impact on Pyrimidine Carbonitrile Research | Reference(s) |

| AI-Assisted Reaction Design | Synthesis Planning | Accelerates the discovery of green and efficient synthetic routes. | powertechjournal.compowertechjournal.com |

| Molecular Docking | Drug Discovery | Predicts binding affinity to biological targets (e.g., COX-2, kinases), guiding the design of new therapeutic agents. | nih.gov |

| In Silico ADME Profiling | Drug Development | Predicts the absorption, distribution, metabolism, and excretion properties of virtual compounds, reducing late-stage failures. | nih.gov |

| Life Cycle Analysis (LCA) | Green Chemistry Assessment | Quantifies the environmental impact of different synthetic pathways, enabling the selection of the most sustainable option. | powertechjournal.compowertechjournal.com |

Q & A

Basic: What are the common synthetic routes for 6-chloro-5-methylpyrimidine-4-carbonitrile, and what factors influence yield optimization?

Answer:

The synthesis typically involves chlorination and nucleophilic substitution. For example, phosphoryl chloride (POCl₃) is widely used for introducing chlorine at the 4-position of pyrimidine precursors (e.g., 5-methylpyrimidine derivatives), achieving yields >70% under reflux conditions . Key factors for yield optimization include:

- Reagent stoichiometry : Excess POCl₃ (2–3 eq.) ensures complete chlorination.

- Temperature control : Prolonged reflux (~6–8 hours) minimizes side reactions.

- Workup protocols : Quenching with ice-cold water and neutralization with NaHCO₃ improves purity .

Alternative routes, such as three-component reactions using malononitrile and aldehydes under thermal aqueous conditions, offer modularity for substituted derivatives .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

Critical techniques include:

- IR spectroscopy : Identifies nitrile (C≡N) stretches at ~2212 cm⁻¹ and C-Cl bonds at ~650–750 cm⁻¹ .

- NMR (¹H/¹³C) :

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 167 [M+H]⁺) confirm molecular weight, while fragmentation patterns validate substituents .

Advanced: How can researchers address contradictions in regioselectivity during nucleophilic substitution reactions of this compound?

Answer:

Regioselectivity conflicts often arise at the 4-chloro vs. 6-methyl positions. Strategies include:

- Steric/electronic modulation : Bulky nucleophiles (e.g., aryl amines) preferentially attack the 4-chloro position due to reduced steric hindrance compared to the 5-methyl group .

- Catalytic additives : Lewis acids like ZnCl₂ enhance electrophilicity at the 4-position, directing substitution .

- Computational modeling : DFT calculations predict charge distribution to guide reagent selection (e.g., electron-rich nucleophiles target electron-deficient sites) .

Case studies in patents show that optimizing solvent polarity (e.g., DMF vs. THF) can shift selectivity by 20–30% .

Advanced: What strategies are effective in designing derivatives of this compound for enhanced biological activity?

Answer:

Derivatization focuses on functionalizing the nitrile and chloro groups:

- Nitrile substitution : React with hydrazines or amines to form imidazole or triazole rings, improving solubility and target binding .

- Chloro displacement : Introduce heterocycles (e.g., thiophenes) via Suzuki coupling to enhance π-π stacking in enzyme active sites .

- Bioisosteric replacement : Replace chlorine with trifluoromethyl groups to boost metabolic stability, as seen in kinase inhibitor designs .

Biological testing in vitro (e.g., enzyme inhibition assays) paired with ADMET profiling ensures activity retention without toxicity .

Basic: What are typical purification methods for this compound post-synthesis?

Answer:

Standard methods include:

- Recrystallization : Use ethanol/water (3:1) or DCM/hexane mixtures to remove unreacted precursors .

- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent separates isomers or byproducts .

- Acid-base extraction : For amine-containing derivatives, adjust pH to precipitate impurities .

Purity >95% is confirmed via HPLC (retention time ~0.8–1.2 minutes under gradient conditions) .

Advanced: How to optimize reaction conditions when scaling up synthesis while maintaining purity?

Answer:

Key considerations for scale-up:

- Solvent selection : Replace volatile solvents (e.g., THF) with recyclable alternatives like 2-MeTHF to reduce costs .

- Catalyst loading : Reduce Pd-based catalysts to 0.5–1 mol% via ligand optimization (e.g., XPhos) to maintain turnover .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, minimizing over-chlorination or decomposition .

Case studies show pilot-scale batches (1–5 kg) achieve 80–85% yield with >98% purity using these methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.